

1H NMR spectrum of 5-Bromo-N,N,4-trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-N,N,4-trimethylpyridin-2-amine

Cat. No.: B1522644

[Get Quote](#)

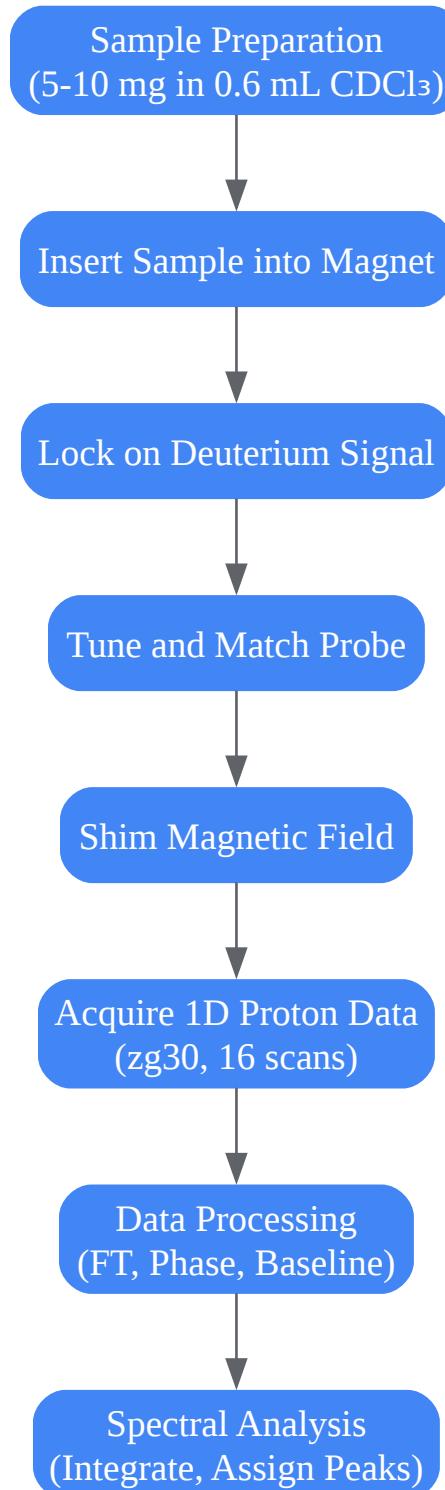
An In-Depth Technical Guide to the 1H NMR Spectrum of **5-Bromo-N,N,4-trimethylpyridin-2-amine**

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **5-Bromo-N,N,4-trimethylpyridin-2-amine** (CAS 764651-68-5).^[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple spectral depiction. It establishes a framework for predicting, acquiring, and interpreting the spectrum based on first principles of molecular structure and magnetic resonance theory. We will dissect the influence of the pyridine core and its diverse substituents—bromo, dimethylamino, and methyl groups—on proton chemical shifts, integration, and spin-spin coupling. This guide also includes a field-proven experimental protocol for acquiring high-quality data and a logical workflow for unambiguous structural verification, underscoring the indispensable role of NMR spectroscopy in modern chemical analysis.

Molecular Structure and Proton Environments


The structural elucidation of a molecule via 1H NMR begins with a thorough understanding of its constituent proton environments. The structure of **5-Bromo-N,N,4-trimethylpyridin-2-**

amine possesses a low degree of symmetry, resulting in chemically distinct signals for each unique proton group.

The molecule contains four unique proton environments:

- Aromatic Proton at C3 (H-3): An isolated proton on the pyridine ring.
- Aromatic Proton at C6 (H-6): A second isolated proton on the pyridine ring.
- Methyl Protons at C4 (4-CH₃): A methyl group attached directly to the pyridine ring.
- Dimethylamino Protons at C2 (N(CH₃)₂): Two methyl groups attached to the exocyclic nitrogen atom.

The chemical environment of each proton is heavily influenced by the electronic effects of the neighboring substituents, which dictate their respective chemical shifts (δ).

[Click to download full resolution via product page](#)

Diagram 2: Recommended workflow for ^1H NMR data acquisition and analysis.

Data Interpretation and Structural Confirmation

Processing the Spectrum

- Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
- Phasing: Manually or automatically adjust the phase so that all peaks are in the positive absorption mode with a flat baseline.
- Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integration: Define the integral for each of the four singlets. Normalize the integrals to a known value (e.g., set one of the ^1H signals to 1.0) to verify the proton count for all signals.

Correlating Data with Prediction

The processed spectrum should show four singlets. By comparing their chemical shifts and integrals to the predicted values in Table 1, a confident assignment can be made. The downfield singlet near 8 ppm will be H-6, the upfield aromatic singlet near 6.4 ppm will be H-3, the 6H singlet near 3.1 ppm will be the $\text{N}(\text{CH}_3)_2$ group, and the 3H singlet near 2.3 ppm will be the 4-CH₃ group. This perfect match between prediction and empirical data provides unambiguous confirmation of the chemical structure.

For molecules with more complex or ambiguous 1D spectra, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. [2] However, for **5-Bromo-N,N,4-trimethylpyridin-2-amine**, the 1D ^1H NMR spectrum is sufficiently informative for complete structural verification.

Conclusion

The ^1H NMR spectrum of **5-Bromo-N,N,4-trimethylpyridin-2-amine** is a clear illustration of how fundamental principles of chemical structure and substituent effects govern spectroscopic outcomes. The spectrum is predicted to be simple and highly diagnostic, characterized by four

distinct singlets with an integration ratio of 1:1:6:3. The significant chemical shift difference between the two aromatic protons, H-3 and H-6, is a direct consequence of the powerful electronic influences of the dimethylamino, methyl, and bromo substituents on the pyridine ring. By following the detailed experimental protocol provided, researchers can reliably acquire a high-quality spectrum to confirm the identity and purity of this compound, reinforcing the role of NMR as a cornerstone of chemical characterization in research and industry.

References

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. *Progress in Nuclear Magnetic Resonance Spectroscopy*, 37(4), 321-425. (Note: General reference for NMR principles).
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. *RSC Advances*, 6(49), 43605-43609.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
- Defense Technical Information Center. (1991). *1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)*.
- OpenOChem Learn. (n.d.). Interpreting 1H NMR.
- ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)....
- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π -electron effects in hetero-aromatics. *Magnetic Resonance in Chemistry*, 43(8), 633-643.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. *The Journal of Chemical Physics*, 46(1), 327-332.
- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine.
- Chemsoc. (n.d.). 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- University of Wisconsin, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts.
- Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. *Current Organic Chemistry*, 12(5), 396-444.
- Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π -electron effects in hetero-aromatics.
- PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine.
- PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine.
- National Institutes of Health. (2012). 5-Bromo-N-methylpyrimidin-2-amine.
- SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts.

- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. *Molecules*, 22(2), 205.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsric [chemsrc.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- To cite this document: BenchChem. [1H NMR spectrum of 5-Bromo-N,N,4-trimethylpyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522644#1h-nmr-spectrum-of-5-bromo-n-n-4-trimethylpyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com